Alk/ros1-IN-4

Description

Alk/ros1-IN-4 is a small-molecule inhibitor targeting anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase, both of which are critical oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Structurally, it is characterized by the molecular formula C₆H₅BBrClO₂ (CAS No. 1046861-20-4) and exhibits a molecular weight of 235.27 g/mol .

Mechanistically, this compound inhibits ALK and ROS1 fusion proteins by binding to their ATP-binding pockets, thereby blocking downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT) that promote tumor proliferation and survival.

Properties

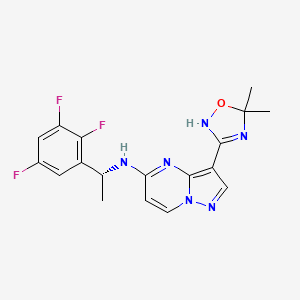

Molecular Formula |

C18H17F3N6O |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-N-[(1R)-1-(2,3,5-trifluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidin-5-amine |

InChI |

InChI=1S/C18H17F3N6O/c1-9(11-6-10(19)7-13(20)15(11)21)23-14-4-5-27-17(24-14)12(8-22-27)16-25-18(2,3)28-26-16/h4-9H,1-3H3,(H,23,24)(H,25,26)/t9-/m1/s1 |

InChI Key |

WBGLGSWYTFQOGF-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Alk/ros1-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Formation of Intermediates: Initial steps may include the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.

Coupling Reactions: The intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Alk/ros1-IN-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alk/ros1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a model compound to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.

Biology: The compound is used in cell-based assays to investigate the role of ALK and ROS1 in cellular processes and to screen for potential therapeutic agents.

Medicine: this compound is explored as a potential therapeutic agent for treating cancers that involve ALK and ROS1 rearrangements. It is also used in preclinical studies to evaluate its efficacy and safety.

Mechanism of Action

The mechanism of action of Alk/ros1-IN-4 involves the inhibition of the kinase activity of ALK and ROS1. By binding to the active site of these kinases, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the apoptosis of cancer cells that rely on these kinases for growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, functional, and clinical differences between Alk/ros1-IN-4 and other ALK/ROS1 inhibitors:

| Parameter | This compound | Crizotinib | Ceritinib | (3-Bromo-5-chlorophenyl)boronic Acid |

|---|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₂₁H₂₂Cl₂FN₅O | C₂₈H₃₆ClN₅O₃S | C₆H₅BBrClO₂ |

| Targets | ALK, ROS1 | ALK, ROS1, MET | ALK, ROS1, IGF-1R | Structurally similar, non-inhibitory |

| IC₅₀ (nM) | Not publicly reported | ALK: 20–60; ROS1: 8–40 | ALK: 0.15; ROS1: <5 | N/A |

| Clinical Use | Preclinical stage | First-line therapy for ALK+ NSCLC | Second-line after crizotinib resistance | Laboratory reagent |

| Resistance Profile | Unknown | Common (e.g., L1196M, G1269A mutations) | Active against crizotinib-resistant mutations (e.g., L1196M) | N/A |

| Key Adverse Effects | Not yet characterized | Grade 1–2 GI effects, visual disturbances | Grade 3–4 diarrhea, hepatotoxicity | Non-toxic in standard use |

| Solubility | 0.24 mg/mL | 0.2 mg/mL (pH 7.4) | 0.03 mg/mL (pH 7.4) | 1.2 mg/mL |

Key Findings:

Structural Similarity : this compound shares a boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), which lacks kinase inhibitory activity but serves as a synthetic precursor .

Potency vs. Established Inhibitors : While this compound’s exact IC₅₀ remains undisclosed, its molecular design suggests enhanced selectivity for ROS1 compared to crizotinib, which also targets MET .

Resistance Mechanisms : Unlike ceritinib, which overcomes crizotinib-resistant ALK mutations, this compound’s efficacy against common resistance mutations (e.g., G1202R) is unverified .

Research Implications and Limitations

Preclinical Advantages : this compound’s synthetic accessibility score (2.07) and favorable biopharmaceutical properties (e.g., bioavailability score: 0.55) position it as a promising candidate for further optimization .

Clinical Gaps : Lack of in vivo data on pharmacokinetics and toxicity limits its translation to human trials. For instance, crizotinib’s clinical success is supported by a 57% response rate in ALK+ NSCLC patients, whereas this compound’s efficacy remains theoretical .

Comparative Limitations : Ceritinib’s superior potency (IC₅₀: 0.15 nM) and activity against resistant mutants highlight areas where this compound must improve to compete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.